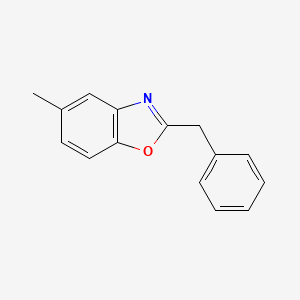

2-Benzyl-5-methyl-1,3-benzoxazole

Description

Structure

3D Structure

Properties

IUPAC Name |

2-benzyl-5-methyl-1,3-benzoxazole | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H13NO/c1-11-7-8-14-13(9-11)16-15(17-14)10-12-5-3-2-4-6-12/h2-9H,10H2,1H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WKXNOMOWNRXJBS-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC2=C(C=C1)OC(=N2)CC3=CC=CC=C3 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H13NO | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

223.27 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Advanced Synthetic Methodologies for 2 Benzyl 5 Methyl 1,3 Benzoxazole and Its Analogues

Conventional and Contemporary Synthetic Routes to 1,3-Benzoxazoles

The construction of the 1,3-benzoxazole ring system has been a subject of extensive research, leading to the development of numerous synthetic strategies. These methods can be broadly categorized into classical cyclocondensation reactions and more modern metal-catalyzed and multi-component approaches. rsc.orgnih.govijpbs.com

Cyclocondensation Approaches Involving 2-Aminophenol (B121084) Derivatives

The most traditional and widely employed method for synthesizing 1,3-benzoxazoles is the cyclocondensation of 2-aminophenol derivatives with various carbonyl-containing compounds. nih.gov This approach is versatile, allowing for the introduction of a wide range of substituents at the 2-position of the benzoxazole (B165842) ring.

Commonly used reaction partners for 2-aminophenols include:

Carboxylic acids and their derivatives (acyl chlorides, esters, amides): This is a foundational method, often requiring dehydrating agents or high temperatures to facilitate the cyclization. nih.govgoogle.com

Aldehydes: Condensation with aldehydes, followed by oxidative cyclization, is a frequent strategy. nih.govnih.govacs.org Various oxidizing agents can be employed, and the reaction can sometimes be promoted by catalysts.

Ketones: Similar to aldehydes, ketones can undergo condensation with 2-aminophenols to yield 2,2-disubstituted-2,3-dihydro-1,3-benzoxazoles, which can then be oxidized to the corresponding 2-substituted benzoxazoles. rsc.orgnih.gov

Orthoesters: These reagents provide a direct route to 2-substituted benzoxazoles. rsc.orgorganic-chemistry.org

Nitriles: In the presence of a catalyst or under harsh conditions, nitriles can react with 2-aminophenols to form the benzoxazole ring. bath.ac.ukacs.org

A general representation of the cyclocondensation reaction is depicted below:

Table 1: Examples of Cyclocondensation Reactions for Benzoxazole Synthesis

| 2-Aminophenol Derivative | Reaction Partner | Conditions | Product | Reference |

|---|---|---|---|---|

| 2-Aminophenol | Benzaldehyde (B42025) | BAIL gel, 130 °C, solvent-free | 2-Phenylbenzoxazole (B188899) | nih.govacs.org |

| 2-Aminophenol | Tertiary amides | Tf₂O, 2-Fluoropyridine | 2-Substituted benzoxazoles | mdpi.com |

| o-Acetaminophenols | Vilsmeier reagent | Meth-Cohn conditions | 2-Formylpyrido[2,1-b]benzoxazoles | nih.gov |

Metal-Catalyzed Cyclization Reactions

Modern synthetic chemistry has seen a surge in the use of metal catalysts to achieve efficient and selective transformations. The synthesis of benzoxazoles has greatly benefited from this trend, with various metals like copper, palladium, and iron being employed to facilitate the crucial C-O and C-N bond formations. bohrium.comresearchgate.net

Key metal-catalyzed approaches include:

Copper-Catalyzed Intramolecular Cyclization: This is one of the most powerful methods, often involving the cyclization of ortho-haloanilides or N-(2-halophenyl)benzamides. organic-chemistry.org The copper catalyst facilitates the intramolecular C-O bond formation.

Palladium-Catalyzed Reactions: Palladium catalysts are versatile and have been used in various capacities, such as in the aminocarbonylation of aryl bromides with 2-aminophenols, followed by acid-mediated cyclization. organic-chemistry.org They are also effective in the direct C-H arylation of benzoxazoles at the C2 position. organic-chemistry.org

Iron-Catalyzed Reactions: Iron catalysts, being abundant and less toxic, are attractive for green chemistry applications. acs.org They have been used in multicomponent reactions to synthesize benzoxazoles. acs.org

Table 2: Selected Metal-Catalyzed Syntheses of Benzoxazoles

| Starting Materials | Catalyst System | Reaction Type | Significance | Reference |

|---|---|---|---|---|

| o-Haloanilides | Copper(I) iodide (CuI) | Intramolecular Cyclization | Versatile for various substituents. | organic-chemistry.org |

| Aryl bromides, 2-aminophenols | Palladium catalyst | Aminocarbonylation/Cyclization | One-pot procedure with broad substrate scope. | organic-chemistry.org |

| Catechols, Benzyl (B1604629) alcohols, Ammonium (B1175870) acetate (B1210297) | Fe(NO₃)₃·9H₂O/DDQ | Multicomponent Coupling | High diversity and yields. | acs.org |

| Anilides | Copper(II) triflate (Cu(OTf)₂) | Regioselective C-H Functionalization/C-O Bond Formation | High functional group tolerance. | acs.org |

Multi-Component Reaction Strategies

Multi-component reactions (MCRs), where three or more reactants combine in a single synthetic operation to form a product that contains the essential parts of all the starting materials, offer significant advantages in terms of efficiency, atom economy, and the rapid generation of molecular diversity. nih.govresearchgate.net Several MCRs have been developed for the synthesis of benzoxazoles. acs.orgnih.gov

A notable example is the iron-catalyzed three-component coupling of catechols, benzyl alcohols (or their methyl ethers), and ammonium acetate to afford 2-substituted benzoxazoles in good to excellent yields. acs.org This approach is highly versatile and allows for the synthesis of a diverse range of benzoxazole derivatives. acs.org

Solvent-Free and Green Chemistry Approaches in Benzoxazole Synthesis

In recent years, there has been a significant push towards developing more environmentally friendly synthetic methods. In the context of benzoxazole synthesis, this has led to the exploration of solvent-free reaction conditions and the use of greener catalysts and reagents. nih.govnih.govnih.gov

Key green approaches include:

Solvent-Free Reactions: Conducting reactions without a solvent minimizes waste and can sometimes lead to faster reaction rates and higher yields. nih.govacs.org Microwave irradiation is often employed in conjunction with solvent-free conditions to accelerate reactions. organic-chemistry.org

Use of Green Catalysts: This includes the use of reusable catalysts like ionic liquids or solid-supported catalysts. nih.govacs.orgnih.gov For instance, a Brønsted acidic ionic liquid gel has been shown to be an efficient and recyclable catalyst for the synthesis of benzoxazoles under solvent-free conditions. nih.govacs.org

Water as a Solvent: When a solvent is necessary, water is an ideal green choice. Some benzoxazole syntheses have been successfully carried out in aqueous media. organic-chemistry.org

Regioselective Synthesis of 2-Benzyl-5-methyl-1,3-benzoxazole

The synthesis of a specifically substituted benzoxazole like this compound requires careful control over the regioselectivity of the reaction. This is particularly important when using substituted 2-aminophenols as starting materials, as the substituents on the benzene (B151609) ring can direct the cyclization to different positions.

Precursor Selection and Optimization for Specific Substitution Patterns

To synthesize this compound, the logical starting materials are 2-amino-4-methylphenol (B1222752) and a suitable benzyl-containing reagent. The position of the methyl group on the aminophenol is crucial for achieving the desired 5-methyl substitution on the benzoxazole ring.

The choice of the benzyl-containing reagent will depend on the chosen synthetic route. Some possibilities include:

Phenylacetic acid or its derivatives: For classical cyclocondensation reactions.

Phenylacetaldehyde: For condensation followed by oxidation.

Benzylamine: In certain metal-catalyzed dehydrogenative coupling reactions. google.com

A copper-catalyzed method for the regioselective synthesis of 5-substituted benzoxazoles has been reported, where the reaction of anilides with a substituent at the meta position proceeds regioselectively at the less sterically hindered 6-position of the anilide to produce the corresponding 5-substituted benzoxazole. acs.org This highlights the importance of electronic and steric factors in directing the regiochemical outcome of the cyclization.

For the specific synthesis of this compound, a common approach would be the reaction of 2-amino-4-methylphenol with a suitable benzyl precursor, such as a tertiary amide, in the presence of a promoter like triflic anhydride. mdpi.com

Table 3: Precursors for the Synthesis of this compound

| Aminophenol Precursor | Benzyl Precursor | Synthetic Approach | Key Considerations | Reference |

|---|---|---|---|---|

| 2-Amino-4-methylphenol | Phenylacetic acid | Cyclocondensation | Requires dehydrating agent or high temperature. | nih.gov |

| 2-Amino-4-methylphenol | N,N-Dimethyl-2-phenylacetamide | Tf₂O-promoted activation | Mild conditions, good yields. | mdpi.com |

| 2-Amino-4-methylphenol | Benzylamine | Ruthenium-catalyzed dehydrogenative coupling | Atom-economical, but may require inert atmosphere. | google.com |

Reaction Condition Tuning for Targeted Compound Yield and Purity

The optimization of reaction conditions is crucial for maximizing the yield and purity of this compound. Key parameters that are frequently tuned include the choice of catalyst, solvent, temperature, and reaction time.

Catalyst Selection: A variety of catalysts can be employed for the synthesis of benzoxazoles. For instance, copper(II)-mediated cascade reactions have proven efficient for transforming N-benzyl bisarylhydrazones and bisaryloxime ethers into functionalized 2-aryl-N-benzylbenzimidazoles and 2-arylbenzoxazoles under neutral conditions. organic-chemistry.org Another approach utilizes a Brønsted acidic ionic liquid gel as a reusable heterogeneous catalyst for the condensation of o-aminophenols with aldehydes under solvent-free conditions. acs.org In one study, the reaction of 2-aminophenol and benzaldehyde yielded 98% of 2-phenylbenzoxazole when catalyzed by a BAIL gel at 130°C for 5 hours. acs.org

Solvent and Temperature Effects: The choice of solvent and reaction temperature significantly impacts the reaction outcome. For instance, the synthesis of 5-amino-2-(benzyl/p-chlorobenzyl)benzoxazole is achieved by heating the reactants in polyphosphoric acid (PPA) with stirring for 1.5 to 2.5 hours. esisresearch.org The reaction mixture is then processed with an ice-water mixture and neutralized. esisresearch.org In other methodologies, solvents like ethanol (B145695) and acetonitrile (B52724) are used, with temperatures ranging from room temperature to 130°C to drive the reaction to completion. acs.orgnih.gov

Reaction Time: The duration of the reaction is another critical factor. Depending on the specific methodology and reactants, reaction times can range from a few hours to over 20 hours. esisresearch.orgacs.orgumich.edu Monitoring the reaction progress using techniques like thin-layer chromatography (TLC) is essential to determine the optimal reaction time. acs.org

Here is an interactive data table summarizing the impact of different reaction conditions on the synthesis of benzoxazole derivatives:

| Reactants | Catalyst | Solvent | Temperature | Time | Yield | Reference |

|---|---|---|---|---|---|---|

| o-aminophenol, benzaldehyde | BAIL gel | Solvent-free | 130 °C | 5 h | 98% | acs.org |

| 2,4-diaminophenol, phenylacetic acid | Polyphosphoric acid (PPA) | - | Heating | 1.5-2.5 h | Not specified | esisresearch.org |

| o-aminophenol, benzaldehyde | EG–G2–Pd | Ethanol | 50 °C | 3 h | 88% | nih.gov |

| 2-aminophenol, acid derivatives | KF–Al2O3 | Acetonitrile | Room Temp | 45-90 min | 83-95% | nih.gov |

Derivatization Strategies for Enhancing Molecular Diversity

Derivatization of the this compound scaffold is a key strategy to create a library of analogues with diverse properties. This can be achieved by introducing various functional groups at either the benzyl moiety or the benzoxazole ring system.

Functionalization at the Benzyl Moiety

The benzyl group offers several positions for functionalization, leading to a wide range of derivatives.

Substitution on the Phenyl Ring: The phenyl ring of the benzyl group can be substituted with various groups such as halogens (e.g., chloro), alkyl groups, or nitro groups. esisresearch.orgwikipedia.org For example, 2-(p-chlorobenzyl)-5-aminobenzoxazole has been synthesized and used as a precursor for further derivatization. esisresearch.org

Benzylic Position Chemistry: The methylene (B1212753) bridge of the benzyl group is a reactive site. wikipedia.org It can undergo oxidation to form a carbonyl group using reagents like chromium trioxide-3,5-dimethylpyrazole complex. wikipedia.org Free-radical bromination can introduce a bromine atom at this position. wikipedia.org These transformations allow for the introduction of further functionalities.

| Parent Compound | Reagent/Condition | Functionalized Product | Reference |

|---|---|---|---|

| ArCHR₂ | KMnO₄ (aq) or HNO₃ (conc) | ArCOOH | wikipedia.org |

| ArCH₂R | CrO₃-dmpyz or 2-iodoxybenzoic acid/DMSO | ArC(O)R | wikipedia.org |

| ArCHR₂ | Wohl-Ziegler Reaction | ArCBrR₂ | wikipedia.org |

Modifications on the Benzoxazole Ring System

The benzoxazole ring itself provides opportunities for modification, primarily on the benzene part of the fused system.

Substitution at the 5-position: The 5-position of the benzoxazole ring is a common site for introducing functional groups. For instance, starting from 5-amino-2-benzylbenzoxazole, various acyl chlorides can be reacted with the amino group to form amide derivatives. esisresearch.org These acyl chlorides can contain different aryl or alkyl groups, leading to a diverse set of compounds. esisresearch.org

Other Ring Positions: While the 5-position is frequently modified, other positions on the benzoxazole ring can also be functionalized. The reactivity of the different positions on the benzoxazole ring allows for the introduction of substituents that can modulate the electronic and steric properties of the molecule. wikipedia.org The introduction of substituents like methyl or chloro groups on the benzoxazole ring has been shown to influence the biological activity of the resulting compounds. nih.gov

| Starting Material | Reagent | Modification | Resulting Compound Class | Reference |

|---|---|---|---|---|

| 5-Amino-2-(benzyl/p-chlorobenzyl)benzoxazole | Substituted-benzoic acid chlorides | Acylation of the amino group | 2-(Benzyl/p-chlorobenzyl)-5-[(substituted-phenyl)carbonylamino]benzoxazoles | esisresearch.org |

| 5-Amino-2-(benzyl/p-chlorobenzyl)benzoxazole | 5-Methyl-2-thienylcarboxylic acid chloride | Acylation of the amino group | 2-(Benzyl/p-chlorobenzyl)-5-[(5-methyl-2-thienyl)carbonylamino]benzoxazoles | esisresearch.org |

| 5-Amino-2-(benzyl/p-chlorobenzyl)benzoxazole | Substituted-phenylacetic acid chlorides | Acylation of the amino group | 2-(Benzyl/p-chlorobenzyl)-5-[(substituted-benzyl)carbonylamino]benzoxazoles | esisresearch.org |

Theoretical and Computational Chemistry Investigations

Computational studies on benzoxazole derivatives serve as a powerful tool to predict molecular properties, complementing experimental data. While specific published computational research on this compound is not extensively available, the principles are well-established through studies on analogous compounds. nih.gov These theoretical methods allow for a detailed examination of the molecule's structure and reactivity profile.

Density Functional Theory (DFT) is a primary computational method used to determine the ground-state electronic structure and optimized geometry of molecules. For benzoxazole derivatives, calculations are commonly performed using functionals like B3LYP combined with basis sets such as 6-311++G(d,p). nih.gov

Table 1: Predicted Key Geometric Parameters from DFT Analysis This table is illustrative, based on typical values for related benzoxazole structures.

| Parameter | Description | Predicted Value |

|---|---|---|

| C=N Bond Length | The double bond within the oxazole (B20620) ring. | ~1.35 - 1.40 Å |

| C-O Bond Length | The ether linkage within the oxazole ring. | ~1.36 - 1.41 Å |

Frontier Molecular Orbital (FMO) theory simplifies the picture of chemical reactivity by focusing on the interactions between the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energy of these orbitals and the gap between them (ΔE = ELUMO – EHOMO) are critical indicators of a molecule's kinetic stability and reactivity. A smaller HOMO-LUMO gap generally implies higher polarizability and greater chemical reactivity.

For this compound, the HOMO is expected to be distributed primarily across the electron-rich benzoxazole ring system. The LUMO would also likely be located on this core structure. The benzyl and methyl groups act as substituents that modulate the energy levels of these frontier orbitals. Analysis of the FMOs helps predict how the molecule will interact with other reagents; the HOMO region is indicative of nucleophilic character (electron-donating), while the LUMO region indicates electrophilic character (electron-accepting).

Table 2: Principles of FMO Analysis for Reactivity

| Orbital | Role in Reaction | Implication |

|---|---|---|

| HOMO | Highest Occupied Molecular Orbital | Region of the molecule most likely to donate electrons (nucleophilic site). |

| LUMO | Lowest Unoccupied Molecular Orbital | Region of the molecule most likely to accept electrons (electrophilic site). |

| Energy Gap (ΔE) | ELUMO - EHOMO | A smaller gap suggests higher reactivity and lower kinetic stability. |

The Molecular Electrostatic Potential (MESP) surface is a visual tool used to understand the charge distribution and predict the reactive sites of a molecule. It maps the electrostatic potential onto the electron density surface, with different colors representing varying potential values.

For this compound, an MESP analysis would reveal:

Negative Potential Regions (Red/Yellow): These areas, rich in electron density, are susceptible to electrophilic attack. Such regions are anticipated to be concentrated around the electronegative nitrogen and oxygen atoms of the oxazole ring.

Positive Potential Regions (Blue): These electron-deficient areas are prone to nucleophilic attack. They are typically found around the hydrogen atoms of the aromatic rings and the methyl group.

The MESP surface provides a clear, intuitive map of the molecule's electrostatic landscape, highlighting the sites most likely to engage in intermolecular interactions.

Advanced Spectroscopic Techniques for Structural Elucidation

The precise structure of a synthesized chemical compound is confirmed using a suite of spectroscopic methods. Nuclear Magnetic Resonance (NMR) and Infrared (IR) spectroscopy are fundamental techniques for the characterization of this compound.

NMR spectroscopy provides detailed information about the carbon-hydrogen framework of a molecule.

¹H NMR: The proton NMR spectrum for this compound would show distinct signals for each unique proton environment. The aromatic protons on the benzoxazole and benzyl rings would appear in the downfield region (typically 7.0-8.0 ppm). The two protons of the methylene (CH₂) bridge would likely appear as a sharp singlet around 4.2 ppm. The three protons of the methyl (CH₃) group on the benzoxazole ring would also produce a singlet, but in the more upfield region (~2.4 ppm).

¹³C NMR: The carbon NMR spectrum provides a count of the unique carbon atoms. The C=N carbon of the oxazole ring is characteristically found far downfield (around 164 ppm). The various aromatic carbons would generate a cluster of signals in the 110-150 ppm range. The methylene bridge carbon would be observed around 35 ppm, and the methyl carbon would be the most upfield signal, appearing at approximately 21 ppm.

Table 3: Predicted ¹H and ¹³C NMR Spectral Data for this compound Note: These are predicted values based on standard chemical shift ranges. Actual experimental values may vary.

| ¹H NMR | Predicted δ (ppm) | Multiplicity | Integration | Assignment |

|---|---|---|---|---|

| Protons | 7.0 - 7.8 | Multiplet | 8H | Aromatic (Ar-H) |

| Protons | ~4.2 | Singlet | 2H | Methylene (-CH₂-) |

| Protons | ~2.4 | Singlet | 3H | Methyl (-CH₃) |

| ¹³C NMR | Predicted δ (ppm) | Assignment | ||

| Carbon | ~164 | C=N (Oxazole) | ||

| Carbon | 110 - 151 | Aromatic & Oxazole Ring Carbons | ||

| Carbon | ~35 | Methylene (-CH₂-) |

Infrared (IR) spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation at characteristic wavelengths.

For this compound, the key absorption bands would include:

Aromatic C-H Stretch: A signal just above 3000 cm⁻¹.

Aliphatic C-H Stretch: Signals from the methyl and methylene groups just below 3000 cm⁻¹.

C=N Stretch: A strong, sharp absorption band around 1615-1650 cm⁻¹, characteristic of the imine group within the oxazole ring.

Aromatic C=C Stretch: Multiple bands in the 1450-1600 cm⁻¹ region.

C-O-C Stretch: A strong band for the ether linkage in the oxazole ring, typically appearing in the 1200-1250 cm⁻¹ range.

Table 4: Predicted Characteristic IR Absorption Bands Note: These are predicted values based on standard functional group frequencies.

| Wavenumber (cm⁻¹) | Intensity | Functional Group |

|---|---|---|

| > 3000 | Medium | Aromatic C-H Stretch |

| < 3000 | Medium | Aliphatic C-H Stretch |

| 1615 - 1650 | Strong | C=N Stretch (Imine) |

| 1450 - 1600 | Medium-Strong | Aromatic C=C Stretch |

Molecular Structure, Electronic Properties, and Spectroscopic Characterization in Research

Spectroscopic and Crystallographic Analysis

The structural elucidation and characterization of 2-benzyl-5-methyl-1,3-benzoxazole rely on a combination of modern analytical techniques. Among these, mass spectrometry and X-ray crystallography are pivotal for determining its molecular weight, fragmentation behavior, and three-dimensional arrangement in the solid state.

Mass spectrometry is an essential analytical tool for determining the molecular weight and probing the structure of a molecule by analyzing its fragmentation pattern upon ionization. In the context of this compound, electron ionization mass spectrometry (EI-MS) would confirm the molecular weight and provide insights into the stability and bonding of the constituent parts.

While specific experimental mass spectra for this compound are not widely published, the fragmentation pattern can be predicted based on the established principles of mass spectrometry and the known behavior of related benzoxazole (B165842) and benzyl-substituted heterocyclic compounds. The molecular ion (M⁺) peak would correspond to the exact mass of the molecule. The subsequent fragmentation is dictated by the weakest bonds and the formation of stable ions and neutral fragments.

Key expected fragmentation pathways for this compound include:

Benzylic Cleavage: The most common fragmentation would likely be the cleavage of the bond between the methylene (B1212753) group and the benzoxazole ring. This results in the formation of a stable tropylium (B1234903) ion (C₇H₇⁺) at m/z 91, which is a characteristic peak for benzyl-containing compounds. The other fragment would be the 5-methyl-1,3-benzoxazolyl radical.

Ring Fragmentation: The benzoxazole ring itself can undergo characteristic fragmentation. This can involve the loss of small, stable molecules like carbon monoxide (CO) or hydrogen cyanide (HCN) from the heterocyclic ring, leading to various smaller fragment ions.

Retro-Diels-Alder (RDA)-type Reaction: Cleavage of the oxazole (B20620) ring can occur, leading to the expulsion of neutral fragments.

The predicted major fragments in the electron ionization mass spectrum of this compound are summarized in the table below.

| Predicted Fragment Ion | Structure | m/z (mass-to-charge ratio) | Notes |

| Molecular Ion | [C₁₅H₁₃NO]⁺ | 223 | Represents the intact molecule with one electron removed. |

| Tropylium Ion | [C₇H₇]⁺ | 91 | A very common and stable fragment for benzyl-substituted compounds, formed by benzylic cleavage. |

| 5-Methylbenzoxazolyl Cation | [C₈H₆NO]⁺ | 132 | Formed by the loss of the benzyl (B1604629) radical from the molecular ion. |

| Benzyl Cation | [C₇H₇]⁺ | 91 | An alternative representation of the m/z 91 ion. |

This table is based on predicted fragmentation patterns and not on reported experimental data.

Quantum chemical methods, such as those used for predicting the mass spectra of other heterocyclic compounds like imidazole (B134444) derivatives, can complement experimental data by modeling dissociation pathways and calculating the appearance energies of fragment ions. nih.gov Such computational approaches are invaluable, especially when experimental data is scarce. nih.gov

X-ray crystallography provides definitive information about the precise three-dimensional arrangement of atoms in a crystalline solid, including bond lengths, bond angles, and intermolecular interactions. As of now, the specific crystal structure of this compound has not been reported in publicly accessible crystallographic databases. However, the solid-state conformation can be discussed by analogy with closely related structures.

A relevant analogue is methyl 1,3-benzoxazole-2-carboxylate , which shares the core 1,3-benzoxazole ring system. nih.govresearchgate.net The crystallographic data for this compound reveals key structural features that are likely to be conserved in this compound. The benzoxazole ring system in these derivatives is typically almost planar. nih.govnih.gov In methyl 1,3-benzoxazole-2-carboxylate, the molecule is nearly flat, and the crystal packing is dominated by π–π stacking interactions and weak C—H⋯N and C—H⋯O hydrogen bonds. nih.govresearchgate.net

The crystal structure of methyl 1,3-benzoxazole-2-carboxylate was determined to be in the monoclinic space group P2₁, with the following unit cell parameters:

| Crystallographic Parameter | Value for methyl 1,3-benzoxazole-2-carboxylate nih.govresearchgate.net |

| Crystal System | Monoclinic |

| Space Group | P2₁ |

| a (Å) | 6.8165 (3) |

| b (Å) | 4.4676 (2) |

| c (Å) | 13.2879 (6) |

| β (°) | 95.1319 (16) |

| Volume (ų) | 403.04 (3) |

| Z (molecules per unit cell) | 2 |

This data pertains to the analogue compound methyl 1,3-benzoxazole-2-carboxylate and is presented for comparative purposes.

Unveiling the Chemical Transformations of this compound

The benzoxazole scaffold, a privileged heterocyclic motif, is a cornerstone in the fields of medicinal chemistry and materials science. The specific derivative, this compound, presents a unique combination of a reactive benzoxazole core, a directing methyl group, and a versatile benzyl moiety. This article delves into the nuanced chemical reactivity and mechanistic transformations of this compound, offering a focused exploration of its electrophilic and nucleophilic substitution reactions, ring-opening and closing dynamics, and the catalytic potential of its benzyl group.

Chemical Reactivity and Mechanistic Organic Transformations

The reactivity of 2-Benzyl-5-methyl-1,3-benzoxazole is governed by the interplay of its constituent parts: the electron-rich benzoxazole (B165842) ring system, the activating methyl group on the benzene (B151609) ring, and the reactive benzylic position.

While specific studies on this compound are not extensively documented, the general reactivity of the benzoxazole ring allows for predictions regarding its substitution patterns. The fused benzene ring is the primary site for electrophilic aromatic substitution. The position of substitution is directed by the existing substituents: the electron-donating methyl group at position 5 and the oxazole (B20620) ring itself.

The methyl group is an ortho-, para-director. The oxazole ring's influence is more complex. The oxygen atom is electron-withdrawing by induction but electron-donating by resonance, while the nitrogen atom is electron-withdrawing. Generally, electrophilic attack is favored at positions 4, 6, and 7. Given the presence of the methyl group at position 5, electrophilic substitution is most likely to occur at the ortho positions, C4 and C6.

Table 1: Predicted Electrophilic Substitution Reactions on this compound

| Reaction | Reagents | Predicted Major Product(s) |

| Nitration | HNO₃/H₂SO₄ | 2-Benzyl-5-methyl-6-nitro-1,3-benzoxazole |

| Halogenation | Br₂/FeBr₃ | 2-Benzyl-6-bromo-5-methyl-1,3-benzoxazole |

| Sulfonation | SO₃/H₂SO₄ | This compound-6-sulfonic acid |

| Friedel-Crafts Acylation | RCOCl/AlCl₃ | 2-Benzyl-6-acyl-5-methyl-1,3-benzoxazole |

Nucleophilic aromatic substitution on the benzoxazole ring is generally difficult due to its electron-rich nature. However, if the ring is activated by strong electron-withdrawing groups (such as a nitro group), nucleophilic attack can occur. For instance, if a nitro group were introduced at the 6-position, it could be susceptible to nucleophilic displacement.

Nucleophilic attack at the C2 position of the benzoxazole ring is also a known reactivity pattern for this class of compounds, often leading to ring-opening reactions, which will be discussed in the following section.

The formation of the this compound ring is a classic example of a ring-closing reaction. The most common synthetic route involves the condensation of 4-methyl-2-aminophenol with phenylacetic acid or its derivatives, such as phenylacetyl chloride or phenylacetonitrile. This reaction proceeds through the formation of an intermediate amide or imine, which then undergoes intramolecular cyclization with the elimination of water to form the stable benzoxazole ring. nih.gov

Table 2: Common Ring-Closing Reactions for the Synthesis of 2-Substituted Benzoxazoles

| Precursors | Catalyst/Conditions | Description |

| 2-Aminophenol (B121084) derivative and Carboxylic Acid | Polyphosphoric acid (PPA), heat | Condensation and cyclization. |

| 2-Aminophenol derivative and Aldehyde | Oxidizing agent (e.g., DDQ, MnO₂) | Oxidative condensation and cyclization. |

| 2-Aminophenol derivative and Nitrile | Lewis or Brønsted acid | Acid-catalyzed cyclization. |

| 2-Aminophenol derivative and Amide | Tf₂O, 2-Fluoropyridine | Activation of amide followed by cyclization. nih.gov |

The benzoxazole ring, while aromatic, can undergo ring-opening reactions under certain conditions. Treatment with strong nucleophiles or harsh acidic or basic conditions can lead to the cleavage of the oxazole ring. For instance, hydrolysis with a strong acid or base can cleave the ether and imine bonds, leading to the formation of the corresponding 2-aminophenol and benzyl (B1604629) derivative.

The benzyl group in this compound offers a site for various catalytic transformations. The benzylic protons are relatively acidic and the C-H bonds are weaker than typical sp³ C-H bonds, making this position susceptible to a range of reactions. wikipedia.org

One of the most common reactions of a benzyl group is catalytic hydrogenolysis. Using a palladium on carbon (Pd/C) catalyst and a source of hydrogen (H₂ gas or a transfer hydrogenation reagent), the benzyl group can be cleaved from the benzoxazole ring. nih.gov This debenzylation reaction is a useful synthetic strategy for introducing a hydrogen atom at the 2-position or for deprotection.

Table 3: Potential Catalytic Transformations of the Benzyl Group

Furthermore, the benzyl group can be functionalized through various catalytic C-H activation strategies, although specific examples for this compound are not reported. These advanced methods could potentially allow for the introduction of other functional groups at the benzylic position, further expanding the synthetic utility of this scaffold.

Structure Activity Relationship Sar and Quantitative Structure Activity Relationship Qsar Investigations

Methodological Framework for SAR Studies on 2-Benzyl-5-methyl-1,3-benzoxazole Derivatives

The methodological framework for conducting SAR studies on this compound derivatives is a structured process that combines chemical synthesis with biological evaluation. The primary goal is to identify key structural features, or pharmacophores, that are essential for the molecule's biological activity and to understand how modifications to the molecular scaffold influence this activity.

The process typically begins with the synthesis of a chemical library of analogues. nih.gov For the this compound core, this involves introducing a variety of substituents at specific positions. Key positions for modification include:

The 5-position of the benzoxazole (B165842) ring.

The para-position of the benzyl (B1604629) group.

Other positions on either the benzoxazole or benzyl rings.

For instance, a common synthetic route involves the reaction of 2,4-diaminophenol with various p-substituted phenylacetic acids in polyphosphoric acid (PPA) to yield 5-amino-2-[p-substituted-benzyl]benzoxazoles. esisresearch.org These intermediates can then be further modified, for example, by reacting them with substituted benzoic acid or phenylacetic acid chlorides to create a diverse set of final compounds. esisresearch.org

Once the library of derivatives is synthesized, each compound undergoes in vitro biological screening to assess its activity. nih.gov For antimicrobial agents, this often involves determining the Minimum Inhibitory Concentration (MIC) against a panel of clinically relevant bacterial and fungal strains using methods like agar diffusion or microdilution. esisresearch.orgresearchgate.net The resulting biological data, such as MIC values, are then systematically compared with the structural modifications of each derivative. This comparison allows researchers to establish a relationship between the presence or absence of certain functional groups at specific positions and the observed biological potency, thereby forming the basis of the SAR. esisresearch.org

Role of Substituents on Molecular Interactions and Biological Target Affinity

Substituents on the this compound scaffold play a critical role in defining the molecule's physicochemical properties, such as lipophilicity, electronic distribution, and steric profile. These properties, in turn, govern the molecule's interactions with its biological target and ultimately determine its affinity and efficacy. mdpi.com SAR studies have consistently shown that substitutions at the 2- and 5-positions of the benzoxazole core are particularly important for modulating biological activity. mdpi.com

For antimicrobial derivatives, modifications can enhance interactions with microbial targets like DNA gyrase or other essential enzymes. nih.govmdpi.com For example, in a series of 2-[p-substituted-benzyl]-5-[substituted-carbonylamino]benzoxazole derivatives, the nature of the substituent on the benzyl ring significantly influenced the antifungal and antibacterial activity. esisresearch.org

Detailed findings from these studies indicate that:

Electron-withdrawing groups (e.g., -Cl, -Br) and electron-donating groups (e.g., -CH₃, -OCH₃) on the benzyl or phenyl rings can alter the electronic properties of the entire molecule, affecting its ability to form hydrogen bonds, pi-pi stacking, or other non-covalent interactions with the active site of a target protein.

The presence of a bromine atom at the para-position of a benzylcarbonylamino group at the 5-position of the benzoxazole ring led to a compound with potent activity against Candida glabrata, with an MIC value of 3.12 µg/mL. esisresearch.org

Conversely, derivatives with a nitro group (-NO₂) tended to show lower activity or were inactive against the tested strains. esisresearch.org

The following table summarizes the effect of different substituents at the para-position of the benzyl group on the antimicrobial activity of a series of 2-benzyl-5-[p-bromobenzyl-carbonylamino]benzoxazole derivatives.

| Substituent (R) on Benzyl Group | Organism | MIC (µg/mL) |

| -H | C. albicans | 12.5 |

| -H | C. glabrata | 6.25 |

| -Cl | C. albicans | 25 |

| -Cl | C. glabrata | 12.5 |

| -Br | C. albicans | 12.5 |

| -Br | C. glabrata | 3.12 |

Data sourced from research on 2-[p-substituted-benzyl]-5-[p-bromobenzyl-carbonylamino]benzoxazole derivatives. esisresearch.org

Computational Approaches in QSAR Modeling

QSAR modeling uses computational and statistical methods to establish a mathematical relationship between the chemical structure of a series of compounds and their biological activity. For this compound derivatives, these models provide predictive tools for designing new molecules with enhanced potency and for understanding the underlying mechanisms of action.

2D-QSAR: This approach correlates biological activity with 2D structural descriptors, which can be calculated directly from the chemical structure. These descriptors can quantify various molecular properties, including electronic (e.g., partial charges), topological (e.g., connectivity indices), and physicochemical (e.g., logP) characteristics. A common technique involves using Genetic Function Approximation (GFA) coupled with Multiple Linear Regression (MLR) to build the QSAR model. nih.gov The GFA is used to select the most relevant descriptors that best predict the inhibitory activities of the molecules. nih.gov For a set of 2,5-disubstituted benzoxazoles, a 2D-QSAR analysis was performed to create a correlation equation that could predict the activity contributions of various substituent effects, aiding in lead optimization. researchgate.net

3D-QSAR: This more advanced approach considers the three-dimensional properties of the molecules. Techniques like Comparative Molecular Field Analysis (CoMFA) and Comparative Molecular Similarity Indices Analysis (CoMSIA) are employed. nih.gov

CoMFA calculates steric and electrostatic fields around a set of aligned molecules and correlates these fields with biological activity. nih.gov

CoMSIA calculates additional fields, including hydrophobic, hydrogen bond donor, and hydrogen bond acceptor properties, often providing a more detailed understanding of the structure-activity relationship. nih.gov

These 3D-QSAR models generate contour maps that visualize regions where modifications to the molecule are likely to increase or decrease activity. For example, a map might indicate that adding a bulky group in a specific region (favored sterically) or an electronegative group in another (favored electrostatically) would enhance target affinity. nih.gov

The table below summarizes common computational techniques used in QSAR modeling for benzoxazole derivatives.

| Technique | Dimensionality | Key Principles | Application |

| GFA-MLR | 2D | Uses genetic algorithms to select the best molecular descriptors to build a multivariable linear regression model. nih.gov | Predicts activity based on topological, electronic, and physicochemical properties. researchgate.net |

| CoMFA | 3D | Correlates steric and electrostatic fields of aligned molecules with their biological activity. nih.gov | Provides 3D contour maps to guide structural modifications for improved potency. |

| CoMSIA | 3D | Extends CoMFA by including hydrophobic, H-bond donor, and H-bond acceptor fields. nih.gov | Offers a more detailed analysis of the non-covalent interactions required for activity. |

Conformational Analysis and its Influence on Biological Recognition

Conformational analysis investigates the spatial arrangement of atoms in a molecule and how the molecule's shape influences its interaction with a biological target. The biological recognition of a ligand by its receptor is highly dependent on the three-dimensional conformation of the ligand, as it must fit into the binding site with a specific orientation.

This pronounced inclination of the benzyl group creates a specific three-dimensional architecture that is crucial for fitting into the active site of a target enzyme or receptor. The flexibility or rigidity of the bond linking the benzyl group to the benzoxazole core, along with the preferred rotational angle, defines the accessible conformational space of the molecule. A conformation that correctly orients key interacting groups (like hydrogen bond donors/acceptors or hydrophobic regions) toward complementary residues in the binding pocket will result in higher binding affinity and, consequently, greater biological activity. Therefore, understanding the preferred conformation is essential for rational drug design based on the this compound scaffold.

Mechanistic Research on Biological Interactions of Benzoxazole Derivatives

Exploration of Molecular Targets and Pathways

The mechanism of action for many biologically active benzoxazole (B165842) derivatives involves direct interaction with key biomolecules, leading to the modulation of cellular pathways. These interactions include enzyme inhibition, receptor modulation, and binding to nucleic acids.

Benzoxazole derivatives have been identified as inhibitors of several critical enzyme families.

DNA Gyrase: Bacterial DNA gyrase, a type II topoisomerase, is a well-established target for antibacterial agents due to its essential role in DNA replication and its absence in higher eukaryotes. researchgate.net Substituted benzoxazoles have been investigated as a new class of potent DNA gyrase inhibitors. researchgate.net While specific studies on 2-benzyl-5-methyl-1,3-benzoxazole are not detailed in the provided results, related benzothiazole (B30560) and benzimidazole (B57391) scaffolds have shown potent inhibition of E. coli DNA gyrase. acs.org For instance, certain benzothiazole derivatives exhibit inhibitory activity in the low nanomolar range. acs.org This suggests that the broader class of benzazoles, including benzoxazoles, represents a promising scaffold for developing new antibacterial agents targeting this enzyme. researchgate.net

Cholinesterases: Acetylcholinesterase (AChE) and Butyrylcholinesterase (BChE) are key enzymes in the regulation of cholinergic neurotransmission, and their inhibition is a primary strategy for treating neurodegenerative diseases like Alzheimer's. tandfonline.com Various heterocyclic compounds, including benzoxazoles, have been explored as cholinesterase inhibitors. mdpi.comtandfonline.com For example, certain naphthoxazole analogs, which share a similar structural core, have demonstrated potent, nanomolar-level inhibition of AChE. mdpi.com While research on trans-amino-5-arylethenyl-oxazole derivatives showed them to be moderate BChE inhibitors, the specific inhibitory activity of this compound against cholinesterases is not specified in the available literature. tandfonline.com

Kinases: Tyrosine kinases (TKs) are crucial mediators of cell signaling pathways that control cell proliferation, angiogenesis, and apoptosis. Their dysregulation is a hallmark of many cancers, making them attractive targets for drug development. nih.gov Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2) is a key TK involved in angiogenesis. nih.govtandfonline.com Studies on novel benzoxazole derivatives, including those with a 5-methylbenzo[d]oxazole core, have identified compounds with potent VEGFR-2 inhibitory activity (IC50 = 97.38 nM for the most active compound, 12l). nih.gov These compounds demonstrated a significant correlation between their cytotoxicity against cancer cell lines and their VEGFR-2 inhibition. nih.gov Additionally, other benzoxazole derivatives have been evaluated as inhibitors of Poly (ADP-ribose) polymerase (PARP) enzymes, which are involved in DNA repair and are targets for cancer therapy. nih.gov

| Enzyme Target | Benzoxazole Derivative Class | Reported Activity | Reference Compound Example | IC50 |

|---|---|---|---|---|

| VEGFR-2 Kinase | 5-Methylbenzo[d]oxazole derivatives | Potent Inhibition | Compound 12l | 97.38 nM |

| Cholinesterases (AChE) | Naphthoxazole analogs | Potent Inhibition | 4-(Naphtho[1,2-d] mdpi.comnih.govoxazol-2-yl)benzene-1,3-diol | 58 nM |

| DNA Gyrase | Benzothiazole derivatives | Potent Inhibition | Compound 15a (a benzothiazole) | 9.5 nM (vs. E. coli GyrB) |

While benzoxazole derivatives have been investigated for a wide array of biological activities, specific research detailing the agonistic or antagonistic effects of this compound on receptors such as the melatonin (B1676174) receptors was not prominent in the surveyed literature.

The interaction of small molecules with DNA and proteins is a fundamental mechanism for their biological activity. Some related heterocyclic compounds, such as naphthoxazoles, are known to interact with DNA through an intercalative mode. mdpi.com The inhibition of enzymes like DNA gyrase inherently involves the formation of a complex between the inhibitor, the enzyme, and DNA. nih.govnih.gov Furthermore, studies on 1,2,3-triazole hybrids linked to benzothiazole have utilized electronic absorption spectroscopy to quantify binding interactions with herring fish sperm DNA (hs-DNA), revealing significant binding affinities. acs.org However, specific studies focused on the DNA or direct protein binding properties of this compound itself are not detailed in the provided search results.

In Vitro Cellular Studies for Mechanism of Action Elucidation

Cell-based assays are crucial for understanding the ultimate biological effect of a compound, providing insights into its mechanism of action within a cellular context.

The anti-proliferative activity of benzoxazole derivatives has been demonstrated against various human cancer cell lines. nih.gov For instance, novel benzoxazole derivatives have shown high growth inhibitory activities against liver cancer (HepG2) and breast cancer (MCF-7) cell lines. nih.gov The most potent of these compounds, a 5-methylbenzo[d]oxazole derivative (12l), exhibited IC50 values of 10.50 μM and 15.21 μM against HepG2 and MCF-7 cells, respectively. nih.gov Further investigation into its mechanism revealed that it could induce apoptosis, elevate levels of caspase-3 and the pro-apoptotic protein BAX, and reduce the level of the anti-apoptotic protein Bcl-2. nih.gov Similarly, other research has identified benzoxazole derivatives that induce cytosolic vacuolization in HCT116 colon cancer cells at low micromolar concentrations, suggesting a distinct mechanism of action that warrants further investigation. nih.gov

Benzoxazole derivatives are well-documented for their broad-spectrum antimicrobial properties. nih.gov A number of studies have synthesized and evaluated series of 2-benzyl-benzoxazole derivatives for their activity against Gram-positive and Gram-negative bacteria, as well as various fungal species. researchgate.netnih.gov

In one study, a series of 2-benzyl-5-[p-substituted-phenyl/benzyl-carbonylamino]benzoxazole derivatives were synthesized and tested. These compounds displayed a broad spectrum of activity, with Minimum Inhibitory Concentration (MIC) values ranging from 6.25 to 200 µg/mL against the tested microorganisms. researchgate.net Notably, they showed significant antifungal activity against Candida species, with MIC values as low as 3.12 µg/mL. researchgate.net For example, 2-benzyl-5-[p-bromobenzyl-carbonylamino]benzoxazole demonstrated activity against C. glabrata comparable to the standard drug miconazole. researchgate.net

Another study focused on 2-(benzyl/p-chlorobenzyl)-5-[(substituted-thienyl/phenyl/phenylthiomethyl/benzyl)carbonylamino]benzoxazole derivatives. These compounds also possessed a broad spectrum of activity with MIC values between 6.25 and 100 µg/ml. nih.gov A particular derivative, 2-(p-chlorophenyl)-5-[(2,5-dimethylphenyl)carbonylamino]benzoxazole, showed activity against Candida albicans equivalent to the standard drug clotrimazole, with an MIC of 6.25 µg/ml. nih.gov These findings highlight the potential of the 2-benzyl-benzoxazole scaffold as a basis for developing new antimicrobial agents.

| Microorganism | Compound A | Compound B** | Standard Drug(s) |

|---|---|---|---|

| Staphylococcus aureus | 12.5-50 | 12.5-50 | Tetracycline (0.04-0.1) |

| Enterococcus faecalis | 12.5-50 | - | - |

| Escherichia coli | 25-100 | 50-100 | Streptomycin (1.56-3.12) |

| Pseudomonas aeruginosa | 25-100 | 50-100 | Streptomycin (1.56-3.12) |

| Candida albicans | 6.25-100 | 12.5-100 | Clotrimazole (6.25) |

| Candida glabrata | 3.12-50 | - | Miconazole (3.12) |

| Candida krusei | 6.25-100 | 12.5-100 | Miconazole (3.12) |

| Compound A refers to the range of activities for 2-[p-substituted-benzyl]-5-[p-substituted-phenyl/benzyl-carbonylamino]benzoxazole derivatives. researchgate.net | |||

| **Compound B refers to the range of activities for 2-(benzyl/p-chlorobenzyl)-5-[(substituted...)carbonylamino]benzoxazole derivatives. nih.gov |

Anti-inflammatory and Analgesic Mechanism Research

The benzoxazole scaffold is a core component of numerous compounds investigated for their therapeutic potential, including anti-inflammatory and analgesic effects. Research into the mechanisms of action of benzoxazole derivatives reveals multiple pathways through which they exert their effects. These compounds are often designed as ligands for specific biological targets involved in inflammation and pain signaling. nih.gov

One of the primary mechanisms involves the inhibition of cyclooxygenase (COX) enzymes. nih.gov The anti-inflammatory action of non-steroidal anti-inflammatory drugs (NSAIDs) is primarily due to the inhibition of COX-2, while the undesirable side effects, such as gastrointestinal issues, are linked to the inhibition of COX-1. nih.gov Studies have focused on developing 2-substituted benzoxazole derivatives as selective COX-2 inhibitors. nih.govuky.edu For instance, a series of di-substituted benzoxazole derivatives were synthesized and showed significant COX-2 inhibitory activity and selectivity over COX-1, with some compounds demonstrating potent anti-inflammatory effects in animal models. uky.edu Similarly, other 2-substituted benzoxazoles have been identified as potent anti-inflammatory agents with significant binding potential in the active site of the COX-2 enzyme. nih.gov The commercially available NSAIDs, benoxaprofen (B1668000) and flunoxaprofen, notably feature a benzoxazole core in their structures. nih.gov

Another significant mechanism is the modulation of pro-inflammatory cytokines. Certain benzoxazole derivatives have been shown to effectively slow the release of these signaling molecules from mast cells, thereby reducing the inflammatory response.

Investigations into the analgesic properties of benzoxazole derivatives have also yielded promising results. In studies using the acetic acid-induced writhing test in mice, some 2-mercaptobenzoxazole (B50546) derivatives displayed stronger analgesic effects than the standard drug, diclofenac (B195802) sodium. nih.gov

The table below summarizes key research findings on the anti-inflammatory and analgesic mechanisms of various benzoxazole derivatives.

| Benzoxazole Derivative Class | Proposed Mechanism of Action | Key Findings | Reference |

|---|---|---|---|

| 2-Substituted Benzoxazoles | Selective COX-2 Inhibition | Exhibited potent anti-inflammatory activity with significant binding to the COX-2 protein pocket. | nih.gov |

| Di-substituted Benzoxazoles | Selective COX-2 Inhibition | Showed significant COX-2 inhibitory activity and selectivity over COX-1 in vitro, with strong in vivo anti-inflammatory effects. | uky.edu |

| 2-Mercaptobenzoxazoles | Analgesic Activity | Demonstrated stronger analgesic effects than diclofenac sodium in the acetic acid-induced writhing test. | nih.gov |

| General Benzoxazole Derivatives | Inhibition of Pro-inflammatory Cytokines | Effectively retard the release of pro-inflammatory cytokines from mast cells. |

Advanced Molecular Simulation and Docking Studies to Predict Binding Modes

Advanced computational techniques such as molecular docking and molecular dynamics (MD) simulations are crucial tools in modern drug discovery for predicting how a ligand, like a benzoxazole derivative, will interact with its biological target. acs.orgnih.gov These methods provide insights into the binding modes, affinities, and stability of the ligand-receptor complex at an atomic level, guiding the rational design of more potent and selective inhibitors. acs.orgresearchgate.net

Molecular docking studies are employed to predict the preferred orientation of a molecule when bound to a target protein. nih.gov For example, to understand the anti-inflammatory action of benzoxazole derivatives, researchers have docked these compounds into the active site of the COX-2 enzyme. nih.gov These simulations help identify key binding interactions, such as hydrogen bonds and hydrophobic interactions, between the ligand and specific amino acid residues within the enzyme's active site. researchgate.net The results of these studies often correlate well with experimental findings, confirming the compounds' potential as COX-2 inhibitors. nih.govuky.edu

Following docking, molecular dynamics (MD) simulations can be used to analyze the stability of the predicted ligand-protein complex over time. acs.org An MD simulation of benzoxazole-based amide inhibitors with soluble epoxide hydrolase (sEH), a target for anti-inflammatory drugs, revealed that the binding was driven by the common effect of multiple side chains in the active site rather than a single hydrogen bond. acs.org The study also showed that van der Waals energies were the largest contributor to the total binding energy. acs.org

In other studies, docking simulations of novel 2-substituted benzoxazole derivatives into the active site of the DNA gyrase enzyme from E. coli were used to understand their antimicrobial activity. nih.gov The binding modes for numerous ligands were examined, and binding affinities were calculated to establish a structure-activity relationship. nih.gov Similarly, docking of benzoxazole derivatives into the lipid transfer protein sec14p from S. cerevisiae helped to verify their antifungal activities. nih.gov

The data generated from these computational studies, including binding energies and interacting residues, are often presented in tables to compare the efficacy of different derivatives.

| Compound/Derivative Class | Target Protein | Key Findings from Simulation | Reference |

|---|---|---|---|

| Benzoxazole-based amides | Soluble Epoxide Hydrolase (sEH) | Binding affinity rank correlated well with experimental IC50 values (r²=0.88). Van der Waals forces were the dominant component of binding energy. | acs.org |

| 2-Substituted Benzoxazoles | COX-2 | Five compounds exhibited potent binding potential in the COX-2 protein pocket, correlating with in vivo anti-inflammatory activity. | nih.gov |

| Novel Benzoxazole Derivatives | DNA Gyrase (E. coli) | Docking suggested that the observed antibacterial activity is linked to the inhibition of DNA gyrase. | nih.gov |

| 2-(phenoxymethyl)benzo[d]oxazole Derivatives | Lipid Transfer Protein sec14p (S. cerevisiae) | Docking studies preliminarily verified the antifungal activities of the tested compounds. | nih.gov |

| Di-substituted Benzoxazoles | COX-2 | Docking results were concordant with biological evaluation, explaining the binding mechanisms of the inhibitors in the enzyme's active site. | uky.edu |

These advanced molecular simulation and docking studies are indispensable for elucidating the complex interactions between benzoxazole derivatives and their biological targets, thereby accelerating the development of new therapeutic agents. acs.org

Advanced Research Applications and Emerging Trends

Benzoxazoles in Fluorescent Probe and Dye Development

The inherent photophysical properties of the benzoxazole (B165842) ring system make it a foundational element in the design of fluorescent molecules. nih.govnih.gov Some benzoxazole derivatives are noted for their significant fluorescence, leading to their application as optical whitening agents, photoluminescent materials, and as active components in dye lasers. nih.govresearchgate.net The benzoxazole skeleton is considered a scaffold of primary importance for the creation of fluorescent probes. nih.gov This is attributed to the π-conjugated structure of the fused ring system, which facilitates electron delocalization and often results in desirable spectroscopic properties, including strong absorption and high fluorescence quantum yields.

While extensive research has been conducted on the broader class, the core principle remains that the substitution pattern on the benzoxazole ring dictates the specific fluorescent characteristics. Modifications at the 2- and 5-positions, as seen in 2-Benzyl-5-methyl-1,3-benzoxazole, are known to modulate the electronic distribution within the molecule, thereby tuning the emission and absorption wavelengths. nih.gov The introduction of various functional groups allows for the rational design of probes for specific analytes or cellular environments. Although detailed studies on this compound itself are not widely published, its structural similarity to known fluorophores suggests its potential as a valuable component in the development of new dyes and probes for chemical and biological imaging.

Potential in Materials Science and Organic Electronics

The rigid, planar, and electron-rich nature of the benzoxazole scaffold lends itself to applications in materials science and the burgeoning field of organic electronics. Research has explored the incorporation of benzoxazole derivatives into polymers and other materials to enhance their functional properties. ontosight.ai For instance, the related compound 2-amino-5-methyl-benzoxazole has been investigated as a component in polymers, highlighting the utility of the 5-methylbenzoxazole (B76525) core in creating advanced materials. ontosight.ai

Furthermore, the potential of benzoxazoles extends to organic light-emitting diodes (OLEDs). A notable example is methyl-1,3-benzoxazole-2-carboxylate, which has been utilized to complex with europium, resulting in a highly efficient electroluminescent layer. nih.gov This demonstrates that the benzoxazole core can act as a crucial ligand or structural component in materials designed for optoelectronic applications. The N-heterocyclic structure and π-conjugated system are key to their compelling photophysical properties and diverse coordination capabilities. researchgate.net Given these precedents, this compound represents a promising candidate for exploration in the synthesis of novel organic semiconductors, emitters, or charge-transport materials where molecular structure directly influences bulk electronic properties.

Role as Chemical Biology Tools for Target Validation

In the realm of chemical biology, small molecules are indispensable tools for probing protein function and validating potential drug targets. The benzoxazole scaffold is frequently found in biologically active compounds and serves as a key building block in medicinal chemistry. nih.govnih.gov Derivatives of 2-substituted benzoxazoles, in particular, have shown a wide spectrum of biological activities. nih.gov

A significant area of research involves the development of 2-benzyl substituted benzoxazole derivatives as potential antibacterial agents. Studies have linked the antibacterial activity of these compounds to the inhibition of DNA gyrase or topoisomerase II, essential enzymes for bacterial survival. nih.gov This makes them valuable probes for studying bacterial replication and for validating these enzymes as drug targets.

Moreover, the versatility of the benzoxazole scaffold allows for its use in targeting other critical proteins. For example, novel benzoxazole-benzamide conjugates have been designed and evaluated as potential inhibitors of vascular endothelial growth factor receptor-2 (VEGFR-2), a key target in cancer therapy. nih.gov The design of these molecules often leverages the benzoxazole ring to occupy specific binding pockets in the target protein. The biosynthesis of naturally occurring benzoxazoles, such as in the antitumor agent nataxazole, further underscores the biological relevance of this heterocyclic system and its utility in discovering and validating new therapeutic targets. researchgate.net

Integration with Combinatorial Chemistry and High-Throughput Screening in Discovery Research

Modern drug discovery and materials science heavily rely on the integration of combinatorial chemistry and high-throughput screening (HTS) to rapidly synthesize and evaluate vast libraries of compounds. The benzoxazole core is an ideal scaffold for combinatorial library synthesis due to the ready availability of diverse starting materials and the robustness of synthetic routes to create derivatives. rsc.org By varying the substituents at positions like 2 and 5, chemists can generate large collections of structurally related benzoxazoles.

These libraries are then subjected to HTS to identify "hits"—compounds that exhibit a desired biological activity or material property. Advanced platforms can screen millions of compounds per day, using techniques like fluorescence detection to identify interactions with a specific biological target. chemrxiv.org For instance, high-throughput phenotypic profiling (HTPP) has been used to assess the bioactivity of benzoxazole derivatives like Methyl 5-nitro-1,3-benzoxazole-2-carboxylate, demonstrating that this class of compounds is amenable to large-scale screening campaigns. epa.gov The ability to create large, diverse benzoxazole libraries and screen them efficiently accelerates the discovery of new lead compounds for drug development and novel materials with tailored functions.

Future Research Directions and Unaddressed Challenges in 2 Benzyl 5 Methyl 1,3 Benzoxazole Chemistry

Development of Novel and Sustainable Synthetic Methodologies

A primary challenge in the advancement of benzoxazole (B165842) chemistry is the development of environmentally benign and efficient synthetic protocols. Traditional methods for synthesizing 2-substituted benzoxazoles often involve harsh conditions, stoichiometric reagents, or metal catalysts that are difficult to recover and recycle. mdpi.comrsc.org Future research must prioritize the adaptation and optimization of green chemistry principles for the synthesis of 2-Benzyl-5-methyl-1,3-benzoxazole.

Key areas for investigation include:

Catalyst Innovation: Research into novel heterogeneous catalysts, such as zinc oxide nanoparticles (ZnO-NP), fly ash, or reusable ionic liquids, could offer high yields under mild conditions. mdpi.comnih.govnih.gov These catalysts simplify product purification and can often be recycled, reducing waste and cost. nih.gov

Alternative Energy Sources: The use of microwave irradiation and ultrasound assistance has been shown to dramatically reduce reaction times and improve yields for benzoxazole synthesis. mdpi.com Applying these energy sources to the condensation reaction between 2-amino-4-methylphenol (B1222752) and phenylacetic acid (or a derivative) could provide a more sustainable pathway to the target compound.

Table 1: Comparison of Synthetic Approaches for 2-Substituted Benzoxazoles

| Method | Typical Conditions | Advantages | Challenges for Future Research |

|---|---|---|---|

| Conventional | Reflux in high-boiling solvents (e.g., PPA, DMF), strong acids/bases. ijpbs.com | Well-established, versatile for many substrates. | Harsh conditions, long reaction times, significant waste generation, difficult purification. |

| Microwave-Assisted | Polar solvents, short reaction times (minutes), controlled temperature. mdpi.com | Rapid heating, increased reaction rates, higher yields, improved purity. | Scale-up limitations, requirement for specialized equipment. |

| Ultrasound-Assisted | Mechanical mixing via acoustic cavitation, often at lower temperatures. mdpi.com | Enhanced mass transfer, reduced reaction times, can initiate reactions without bulk heating. | Hotspot effects can be non-uniform, scale-up challenges. |

| Heterogeneous Catalysis | Use of solid catalysts (e.g., ZnO-NP, fly ash, SiO2-FeCl3) in greener solvents like ethanol (B145695) or water. mdpi.comnih.govijpbs.com | Catalyst is easily separated and recyclable, milder reaction conditions, improved sustainability. nih.gov | Catalyst deactivation over time, optimizing catalyst loading and reusability for specific substrates. |

Deeper Elucidation of Biological Interaction Mechanisms at Atomic Resolution

While the benzoxazole class is known to interact with a multitude of biological targets—including DNA gyrase, vascular endothelial growth factor receptor 2 (VEGFR-2), and various kinases—the specific molecular targets of this compound remain unknown. nih.govnih.gov A significant future challenge is to move beyond preliminary screening and achieve a detailed, atomic-level understanding of its mechanism of action.

Future research efforts should focus on:

Target Identification: Employing modern chemical biology techniques, such as affinity chromatography-mass spectrometry or activity-based protein profiling, to identify the specific cellular proteins that bind to this compound.

Structural Biology: Once a primary target is identified, co-crystallization of the compound with its target protein for X-ray crystallography or cryo-electron microscopy (cryo-EM) is essential. These techniques can reveal the precise binding mode, including the key hydrogen bonds, hydrophobic interactions, and π-stacking that govern the interaction. nih.gov

Advanced Biophysical Techniques: Atomic Force Microscopy (AFM) can be used to probe the forces of drug-target interactions at a single-molecule level, providing invaluable data on binding kinetics and thermodynamics under physiological conditions. researchgate.netrsc.org

Computational Modeling: In parallel with experimental work, molecular docking and molecular dynamics simulations can predict binding poses and estimate binding affinities, helping to rationalize experimental findings and guide the design of new derivatives. researchgate.net Understanding these interactions is critical for explaining the compound's biological activity and for rationally designing more potent and selective analogs. nih.gov

Rational Design of Derivatives with Tunable Research Properties

The biological activity of benzoxazole derivatives is highly dependent on the nature and position of substituents on the heterocyclic core. mdpi.com Specifically, modifications at the 2- and 5-positions are known to be critical for modulating pharmacological properties. jocpr.com For this compound, the benzyl (B1604629) group at C2 and the methyl group at C5 are prime candidates for systematic modification to create a library of derivatives with fine-tuned properties for research applications.

A strategic approach to rational design would involve:

Structure-Activity Relationship (SAR) Studies: Synthesizing a focused library of analogs by introducing various electron-donating and electron-withdrawing groups onto the phenyl ring of the benzyl substituent. Similarly, the 5-methyl group could be replaced with other alkyl groups, halogens, or hydrogen-bonding moieties.

Developing Research Probes: Incorporating functional handles, such as fluorescent tags or biotin (B1667282) labels, into the structure. This would create powerful chemical probes for visualizing the compound's subcellular localization or for use in pull-down assays to confirm biological targets.

Optimizing for Specific Targets: Once a biological target is confirmed (as per section 8.2), derivatives can be designed to enhance binding affinity and selectivity. For instance, if the target is an enzyme like VEGFR-2, modifications could be made to improve interactions with specific amino acid residues in the active site, potentially leading to highly potent and selective inhibitors for research use. nih.govresearchgate.net

Table 2: Conceptual Strategy for Rational Design of Derivatives

| Position of Modification | Example Substituent | Desired Research Property | Rationale |

|---|---|---|---|

| C2-Benzyl (Phenyl Ring) | -NO₂, -CF₃, -Cl | Increased Potency/Binding | Electron-withdrawing groups can alter electronic distribution and form specific interactions (e.g., halogen bonds) with protein targets. nih.gov |

| C2-Benzyl (Phenyl Ring) | -OH, -OCH₃, -NH₂ | Improved Solubility/H-Bonding | Polar groups can enhance aqueous solubility and provide additional hydrogen bond donor/acceptor sites for target engagement. nih.gov |

| C5-Methyl | -H, -Cl, -Br | Modulate Lipophilicity & Activity | Substitution at the C5 position is known to significantly influence the intensity of biological activity. jocpr.com |

| Terminus of Benzyl Group | Dansyl, Fluorescein | Fluorescence Imaging | Attachment of a fluorophore allows for the creation of a molecular probe to track cellular uptake and localization via microscopy. |

Exploration of New Application Avenues in Chemical Sciences

Beyond their well-documented biological activities, benzoxazoles possess intriguing properties that make them suitable for applications in materials science and agrochemicals. globalresearchonline.netnih.gov The unique photophysical characteristics of the benzoxazole core, which can give rise to high fluorescence, present a particularly promising area for future exploration that remains largely unaddressed for this compound. globalresearchonline.net

Future research should venture into these non-medical applications:

Materials Science: Investigating the photoluminescent properties of this compound and its derivatives. These compounds could potentially serve as organic light-emitting diodes (OLEDs), fluorescent probes for chemical sensing, or as active components in dye lasers. globalresearchonline.net

Agrochemicals: Screening the compound and its rationally designed derivatives for herbicidal or insecticidal activity. Some benzoxazole derivatives have already shown promise as phytotoxic agents, representing a novel class of potential herbicides. nih.gov

Coordination Chemistry: Exploring the use of the benzoxazole nitrogen atom as a ligand for coordinating with metal ions. This could lead to the development of novel catalysts or functional metal-organic frameworks (MOFs) with unique electronic or porous properties.

Table 3: Potential New Research Applications for this compound

| Field of Application | Potential Role | Key Property to Investigate | Rationale for Exploration |

|---|---|---|---|

| Materials Science | Organic Emitter / Fluorophore | Fluorescence Quantum Yield, Photostability | The benzoxazole core is a known fluorophore; functionalization could tune its emission spectrum for use in OLEDs or sensors. globalresearchonline.net |

| Agrochemistry | Herbicide / Phytotoxin | Inhibition of Seed Germination/Plant Growth | Other benzoxazole derivatives have demonstrated herbicidal activity, suggesting a shared mode of action might be present. nih.gov |

| Coordination Chemistry | N-donor Ligand | Metal-binding Affinity, Catalytic Activity | The nitrogen atom in the oxazole (B20620) ring can act as a Lewis base to coordinate with transition metals, forming novel complexes. |

Compound Index

Q & A

Basic Research Questions

Q. What are the standard synthetic routes for 2-Benzyl-5-methyl-1,3-benzoxazole, and how can reaction conditions be optimized for purity?

- Methodology : The compound is typically synthesized via cyclization of 2-aminophenol derivatives with benzyl or methyl-containing precursors. Catalysts like nano-ZnO or mesoporous titania-alumina mixed oxide (MTAMO) in solvents such as DMF or ethanol enhance yield and reduce by-products . Optimization involves adjusting reaction time, temperature, and catalyst loading. Purity is validated via column chromatography and spectroscopic techniques (e.g., NMR, IR) .

Q. Which spectroscopic and analytical methods are critical for characterizing this compound?

- Methodology :

- NMR Spectroscopy : H and C NMR confirm substitution patterns on the benzoxazole ring.

- HRMS : Validates molecular weight and fragmentation patterns .

- Elemental Analysis : Matches calculated vs. experimental C, H, N, O percentages to confirm stoichiometry .

- IR Spectroscopy : Identifies functional groups (e.g., C=O, C-N) via characteristic absorption bands .

Q. How is the antimicrobial activity of benzoxazole derivatives like this compound evaluated in preliminary screens?

- Methodology : Use agar diffusion or microdilution assays against Gram-positive (e.g., S. aureus) and Gram-negative (e.g., E. coli) bacteria. Minimum inhibitory concentrations (MICs) are compared to reference drugs like ampicillin. Structural modifications (e.g., substituent electronegativity) correlate with enhanced activity .

Advanced Research Questions

Q. How can computational methods like DFT or molecular docking predict the biological interactions of this compound?

- Methodology :

- Density Functional Theory (DFT) : Calculates electron distribution, HOMO-LUMO gaps, and reactive sites to predict redox behavior .

- Molecular Docking : Simulates binding to targets (e.g., G-quadruplex DNA or kinase enzymes) using software like AutoDock. For example, benzoxazole derivatives show affinity for telomeric DNA (Tel22), suggesting anticancer potential .

- MD Simulations : Assess stability of ligand-target complexes under physiological conditions .

Q. What strategies resolve contradictions in reported biological activities of benzoxazole derivatives across studies?

- Methodology :

- Meta-Analysis : Compare assay conditions (e.g., cell lines, solvent systems). For instance, discrepancies in antimicrobial MICs may arise from variations in bacterial strains or solvent polarity .

- Structure-Activity Relationship (SAR) : Systematically modify substituents (e.g., replacing methyl with fluorophenyl) to isolate contributing factors .

- Reproducibility Tests : Validate findings using standardized protocols (e.g., CLSI guidelines for antimicrobial testing) .

Q. How can this compound be functionalized for targeted drug delivery or optoelectronic applications?

- Methodology :

- Click Chemistry : Introduce triazole or thiazole moieties via Cu(I)-catalyzed azide-alkyne cycloaddition for enhanced bioavailability .

- Optoelectronic Tuning : Attach electron-withdrawing groups (e.g., nitro) to the benzoxazole core to modify fluorescence or charge transport properties. For example, naphthalene-fused derivatives exhibit elastic bending for flexible electronics .

Q. What experimental designs are optimal for evaluating the anticancer potential of this compound?

- Methodology :

- In Vitro Assays : Test cytotoxicity against cancer cell lines (e.g., MCF-7, HeLa) via MTT or SRB assays. Compare IC₅₀ values to cisplatin .

- Mechanistic Studies : Use flow cytometry to assess apoptosis induction or Western blotting to detect protein targets (e.g., PARP cleavage) .

- In Vivo Models : Administer the compound to xenograft mice and monitor tumor volume reduction and toxicity .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|